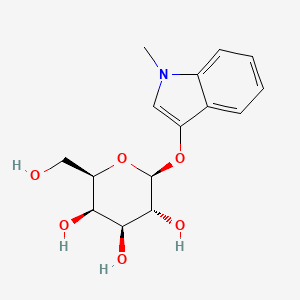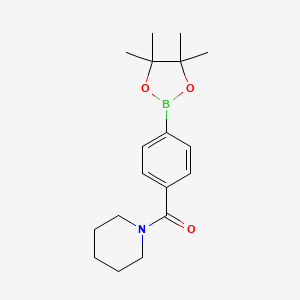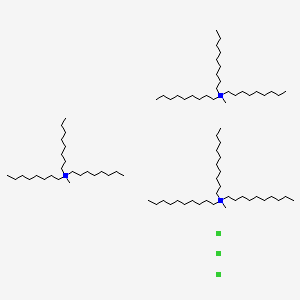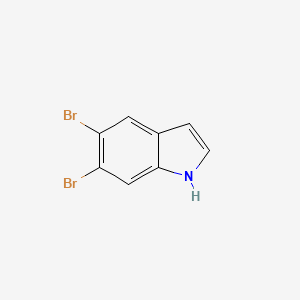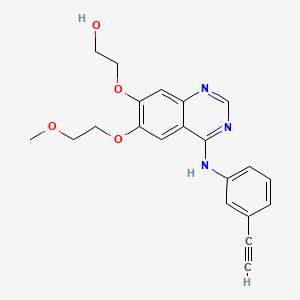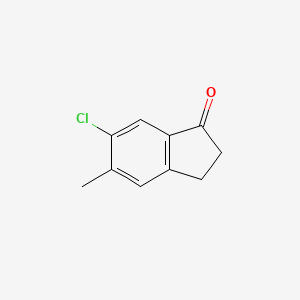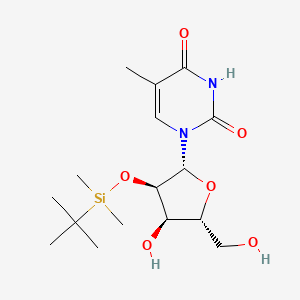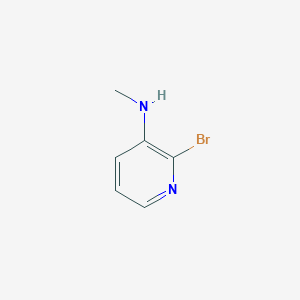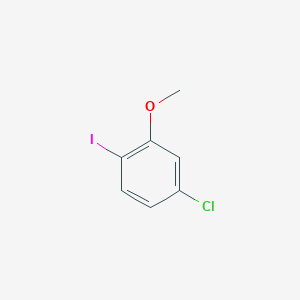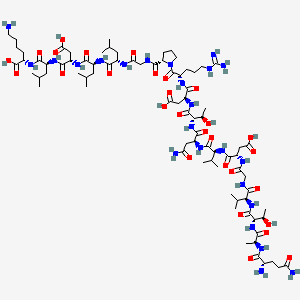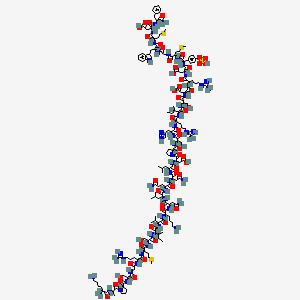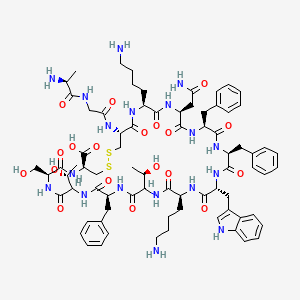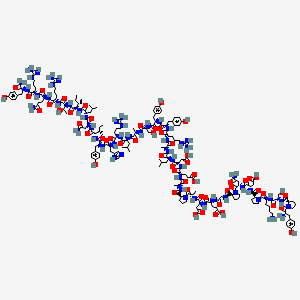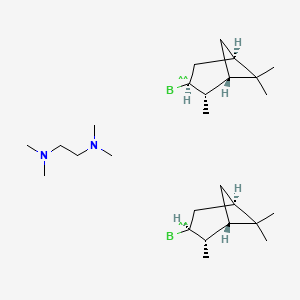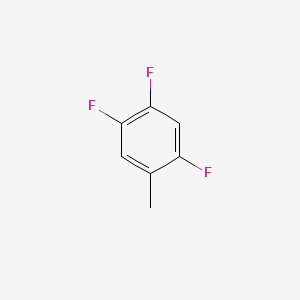
2,4,5-Trifluorotoluene
Vue d'ensemble
Description
2,4,5-Trifluorotoluene (TFT) is an organic compound that is used in a variety of applications, including as a solvent, as a reagent, and as a building block for other compounds. It has a unique combination of physical and chemical properties that make it an attractive choice for a wide range of applications.
Applications De Recherche Scientifique
Use as a Specialty Solvent in Organic Synthesis
- Summary of Application : 2,4,5-Trifluorotoluene is used as a specialty solvent in organic synthesis . It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions .
- Methods of Application : As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
- Results or Outcomes : The use of trifluorotoluene as a solvent can be advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
Use as a Synthetic Intermediate
- Summary of Application : Trifluorotoluene is used as a synthetic intermediate . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
- Methods of Application : The synthesis of 3-aminobenzotrifluoride involves nitration followed by reduction .
- Results or Outcomes : The successful synthesis of 3-aminobenzotrifluoride from trifluorotoluene allows for the production of the herbicide fluometuron .
Use in Analytics
- Summary of Application : 2,4,5-Trifluorotoluene can be used in analytical chemistry . Its unique properties make it useful in the analysis of various chemical reactions and processes .
- Methods of Application : The specific methods of application in analytics can vary widely depending on the particular analysis being conducted .
- Results or Outcomes : The use of 2,4,5-Trifluorotoluene in analytics can help to provide more accurate and detailed results in various types of chemical analyses .
Use as a Low Toxicity Alternative to Dichloromethane
- Summary of Application : 2,4,5-Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It can be used as a low toxicity alternative to dichloromethane .
- Methods of Application : As a solvent, 2,4,5-Trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
- Results or Outcomes : Replacing dichloromethane is advantageous when conditions require higher boiling solvents, since 2,4,5-Trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
Use in Pesticide Production
- Summary of Application : A derivative of 2,4,5-Trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
- Methods of Application : The synthesis of 3-aminobenzotrifluoride involves nitration followed by reduction .
- Results or Outcomes : The successful synthesis of 3-aminobenzotrifluoride from 2,4,5-Trifluorotoluene allows for the production of the herbicide fluometuron .
Use in Pharmaceutical Production
- Summary of Application : 2,4,5-Trifluorotoluene can be used as a synthetic intermediate in the production of various pharmaceuticals .
- Methods of Application : The specific methods of application in pharmaceutical production can vary widely depending on the particular synthesis being conducted .
- Results or Outcomes : The use of 2,4,5-Trifluorotoluene in pharmaceutical production can help to produce more effective and targeted medications .
Propriétés
IUPAC Name |
1,2,4-trifluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAYXBIJAYBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591805 | |
| Record name | 1,2,4-Trifluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorotoluene | |
CAS RN |
887267-34-7 | |
| Record name | 1,2,4-Trifluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



